1,4-Diiodo-2-fluoro-5-(fluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diiodo-2-fluoro-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4F2I2O It is a derivative of benzene, characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethoxy group attached to the benzene ring
Vorbereitungsmethoden
The synthesis of 1,4-Diiodo-2-fluoro-5-(fluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the iodination of a fluorinated benzene derivative, followed by the introduction of the fluoromethoxy group. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate compounds that are subsequently transformed into the final product. Industrial production methods may utilize similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1,4-Diiodo-2-fluoro-5-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions. Common reagents include halides, amines, and organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation may yield compounds with additional oxygen-containing functional groups.
Coupling Reactions: The presence of iodine atoms makes it suitable for coupling reactions, such as Suzuki or Heck reactions, which are used to form carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
1,4-Diiodo-2-fluoro-5-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine: The compound may be used in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities. Its fluorinated and iodinated structure can enhance the bioavailability and metabolic stability of drug candidates.
Industry: In industrial applications, it can be used in the production of advanced materials, such as polymers and coatings, where its chemical properties contribute to the desired characteristics of the final product.
Wirkmechanismus
The mechanism by which 1,4-Diiodo-2-fluoro-5-(fluoromethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine and iodine atoms, which can stabilize or destabilize intermediates. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, depending on the specific context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1,4-Diiodo-2-fluoro-5-(fluoromethoxy)benzene can be compared with other similar compounds, such as:
1,4-Diiodo-2-fluoro-3-(fluoromethoxy)benzene: This compound has a similar structure but with a different position of the fluoromethoxy group, which can lead to different reactivity and applications.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Another fluorinated and iodinated benzene derivative, but with a trifluoromethyl group instead of a fluoromethoxy group, resulting in distinct chemical properties and uses.
Eigenschaften
Molekularformel |
C7H4F2I2O |
---|---|
Molekulargewicht |
395.91 g/mol |
IUPAC-Name |
1-fluoro-4-(fluoromethoxy)-2,5-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2O/c8-3-12-7-2-5(10)4(9)1-6(7)11/h1-2H,3H2 |
InChI-Schlüssel |
NXIXTRXWMWYFFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1I)F)I)OCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.